4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a compound with significant relevance in medicinal chemistry, particularly as a derivative of phenylalanine. It is recognized for its potential applications in various biochemical pathways and therapeutic areas, including cancer research and anti-infection strategies. The molecular formula for this compound is C14H18BrNO4, and it has a molecular weight of approximately 338.24 g/mol .
This compound can be sourced from various chemical suppliers, including MedChemExpress and Sigma-Aldrich, where it is listed under different identifiers such as CAS Number 917925-71-4 . It falls under the classification of amino acids and derivatives, specifically as a phenylalanine derivative due to the presence of the bromophenyl group.
The synthesis of 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dichloromethane or dimethylformamide), and careful monitoring of reaction times to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to assess product purity during synthesis.
The molecular structure of 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid features a central butanoic acid backbone with a bromophenyl substituent at one end and a tert-butoxycarbonyl-amino group at the other. The structural representation can be visualized as follows:
Key structural data includes:
The compound can undergo various chemical reactions typical for amino acids and their derivatives:
Reactions are typically carried out in controlled environments to prevent side reactions, using catalysts or specific solvents to enhance yields.
The mechanism of action for 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with biological targets, which may include enzymes or receptors involved in metabolic pathways.
Data suggests that compounds like this may influence pathways related to apoptosis, cell cycle regulation, and various signaling cascades such as JAK/STAT and MAPK/ERK .
Relevant data about its physical state and solubility characteristics are crucial for practical applications in laboratory settings .
4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is primarily used in scientific research, particularly in:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, showcasing its potential utility in advancing therapeutic strategies.
The chiral synthesis of 4-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid (CAS 270062-85-6) necessitates precise stereocontrol to preserve its pharmaceutical relevance. Asymmetric hydrogenation of enol precursors using ruthenium-BINAP catalysts achieves >98% enantiomeric excess (ee) – critical for maintaining the compound's stereochemical integrity. The (S)-configuration at the α-carbon is consistently obtained through dynamic kinetic resolution during the condensation of 4-(4-bromophenyl)-2-oxobutanoic acid with chiral auxiliaries like (R)-phenylglycinol. Post-resolution, Boc protection yields enantiopure product with specific rotation [α]²⁵D = -10.0° (c=2, AcOH), corroborating configuration retention [3] [5]. Key parameters influencing enantioselectivity include:
Table 1: Catalyst Performance in Enantioselective Synthesis
Catalyst System | Reaction Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|
Ru-(S)-BINAP | 60 | 98.5 | 92 |
Rh-(R,R)-DuPhos | 40 | 95.2 | 85 |
Ir-(S)-Josiphos | 25 | 97.8 | 88 |
Solvent polarity profoundly impacts stereoselectivity, with aprotic solvents like toluene affording superior ee values (≥97%) compared to THF (91-93%). The 4-bromophenyl group's electron-withdrawing nature enhances substrate coordination to chiral catalysts, accelerating reaction kinetics by 2.3-fold versus phenyl analogs [3].
Boc protection of the α-amino group necessitates stringent anhydrous conditions to prevent epimerization during 4-(4-bromophenyl)-2-aminobutanoic acid functionalization. In situ activation using di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP in THF achieves near-quantitative yields (98%) while suppressing racemization, as verified by chiral HPLC monitoring. Crucially, the 4-bromophenyl substituent's steric bulk necessitates extended reaction times (12-16 hr) at 0°C for complete conversion, contrasting with smaller aryl analogs (3-5 hr) [5].
Aza-Michael additions demonstrate exceptional utility for constructing β-substituted γ-amino acid derivatives. DBU-catalyzed (1 mol%) addition of Boc-protected amines to methyl (N-Boc-azetidin-3-ylidene)acetate provides functionalized azetidines – adaptable precursors for branched-chain amino acids. This method achieves 72-89% yields with retention of stereochemistry when chiral amines are employed [2]. Trifluoroacetyl-activated pyrrole intermediates further enable regioselective Boc-amine coupling under mild conditions (25°C, 2 hr), leveraging nitrogen electronegativity for selective N-acylation [7].
Table 2: Coupling Reagent Efficiency for Boc Protection
Reagent | Base | Temp (°C) | Racemization (%) | Yield (%) |
---|---|---|---|---|
Boc₂O/DMAP | None | 0 | <1 | 98 |
Boc₂O/TEA | TEA | 25 | 3.5 | 87 |
Boc-OSu | NMM | 0 | 2.1 | 92 |
The bromine position on the phenyl ring critically influences coupling efficiency and optical purity. Para-substitution (4-bromophenyl) enhances crystallinity and provides a 15% yield advantage over ortho-substituted analogs (CAS 765263-36-3) due to reduced steric hindrance during enolate formation. Ortho-bromine-induced steric effects impede chiral catalyst approach, diminishing ee to 85-88% versus 98% for para-isomers. Additionally, electronic effects manifest in Pd-catalyzed reactions: Suzuki coupling of para-bromo derivatives with arylboronic acids proceeds at 45°C, while ortho-analogs require 80°C for completion [1] [3] [4].
Bromine orientation also directs crystallization behavior. The para-isomer forms monoclinic crystals with higher packing density, facilitating purification (>99.5% purity after single recrystallization). Conversely, meta- and ortho-bromophenyl isomers exhibit oil-like intermediates that require chromatographic separation, reducing overall yield by 20-25%. Computational modeling confirms the para-bromine group minimizes molecular dipole variance (Δμ = 0.3 D), promoting uniform crystal lattice formation [3] [4].
Table 3: Bromine Position Impact on Synthesis Efficiency
Substitution Pattern | Relative Coupling Rate | Max ee (%) | Crystallization Efficiency |
---|---|---|---|
Para- (4-Br) | 1.00 (reference) | 98.5 | Excellent |
Meta- (3-Br) | 0.78 | 95.2 | Moderate |
Ortho- (2-Br) | 0.61 | 85.7 | Poor |
Solid-phase synthesis leverages Wang resin-bound bromophenyl alanines for Boc protection and chain elongation, enabling rapid purification. After immobilizing 4-(4-bromophenyl)-2-aminobutanoic acid via carboxylic acid attachment, Boc protection proceeds at 94% efficiency. Cleavage with TFA/DCM (95:5) yields target compound at 82% purity, necessitating recrystallization – a disadvantage versus solution-phase purity. However, this approach facilitates high-throughput generation of analogs via on-resin Suzuki-Miyaura coupling prior to Boc deprotection, capitalizing on the aryl bromide handle [6].
Solution-phase synthesis remains preferred for large-scale production (kilogram quantities) due to superior control over stereochemistry. Direct Boc protection of (S)-4-(4-bromophenyl)-2-aminobutanoic acid in THF followed by acidification yields pharmaceutical-grade material (>99% ee, 95% yield) after crystallization from ethyl acetate/hexane. This route avoids solid-phase limitations: epimerization at resin attachment sites (<0.5% vs. 2-3% in solid-phase) and elimination of costly linker chemistry. However, chromatographic purification of intermediates increases solvent consumption by 40% versus solid-phase methods [3] [6].
Table 4: Synthesis Route Comparison for Target Compound
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Typical Scale | <5 mmol | >1 mol |
Boc Protection Yield | 91% | 98% |
Epimerization Risk | 2-3% | <0.5% |
Purification Method | Filtration/cleavage | Crystallization |
Suzuki Functionalization | On-resin feasible | Requires late-stage modification |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0